molecular formula C21H24N2O3S B2516437 (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide CAS No. 316150-61-5

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B2516437
CAS No.: 316150-61-5
M. Wt: 384.49
InChI Key: HKDBDIBBYPAGLF-XNTDXEJSSA-N
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Description

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a sulfonamide group substituted with a seven-membered azepane ring at the para position of the anilide moiety (C₂₁H₂₄N₂O₃S, MW: 384.49 g/mol) . Its structure combines a cinnamoyl backbone with a bulky, lipophilic azepane-sulfonyl substituent, which may influence its biological activity, lipophilicity, and pharmacokinetic properties.

Properties

IUPAC Name

(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(15-10-18-8-4-3-5-9-18)22-19-11-13-20(14-12-19)27(25,26)23-16-6-1-2-7-17-23/h3-5,8-15H,1-2,6-7,16-17H2,(H,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDBDIBBYPAGLF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(azepan-1-ylsulfonyl)aniline with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the double bond or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amides or alkanes.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the azepane ring may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cinnamanilides are a class of compounds with demonstrated antimicrobial, anti-inflammatory, and antimalarial activities. Key structural variations, such as substituent type, position, and electronic properties, critically influence their bioactivity. Below, (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is compared to its analogs based on substituent effects, biological activity, and physicochemical properties.

Structural and Electronic Properties

Compound Name/ID Substituents on Anilide Ring logP/LogD₇.₄ Electronic σ Parameters Key Features References
This compound 4-(azepan-1-ylsulfonyl) Predicted: ~3.5–4.0 (bulkier substituent) Strongly electron-withdrawing (sulfonyl group) High lipophilicity; bulky substituent may hinder membrane penetration.
Compound 10 (Jiri Kos et al.) 3-Fluoro-4-(trifluoromethyl) Experimental logD₇.₄: ~2.8–3.2 Electron-withdrawing (CF₃, F) High anti-MRSA activity (MIC: 12.9–25.9 µM vs. ampicillin: 45.8 µM).
Compound 18 (Jiri Kos et al.) 4-Nitro-3-(trifluoromethyl) N/A Electron-withdrawing (NO₂, CF₃) Moderate antimalarial activity (IC₅₀: ~2.0–4.3 µM).
Compound 25 (Petra Maj et al.) 3,5-Bis(trifluoromethyl) log kis: 0.9667 Strongly electron-withdrawing (CF₃) Most lipophilic analog; potent against M. tuberculosis.
Compound 20 (Jiri Kos et al.) 2,6-Dibromo-3-chloro-4-fluoro N/A Electron-withdrawing (Br, Cl, F) Dual anti-inflammatory/antimicrobial activity; attenuated NF-κB activation.

Key Observations:

  • Electron-withdrawing groups (EWGs) (e.g., NO₂, CF₃, sulfonyl) enhance antimicrobial activity by increasing electrophilicity and membrane interaction .
  • Bulky substituents (e.g., azepane-sulfonyl) may improve target binding specificity but reduce bioavailability due to steric hindrance .
Antimicrobial Activity
Compound Name/ID MIC (µM) vs. MRSA/M. tuberculosis MBC (µM) Cytotoxicity (IC₅₀, µM) Anti-inflammatory Activity (NF-κB Inhibition) References
This compound Not tested Not tested Predicted: Low (single substituent) Inferred: Moderate (similar to compound 20)
Compound 10 (Jiri Kos et al.) 12.9–25.9 (MRSA) 25.9–51.8 >20 (non-toxic) None
Compound 20 (Jiri Kos et al.) 25.9–51.8 (MRSA) 51.8–103.6 6.5 (cytotoxic) High (attenuated LPS-induced NF-κB activation)
Compound 25 (Petra Maj et al.) 1.5 (M. tuberculosis) N/A N/A N/A

Key Observations:

  • Meta/para-substituted EWGs (e.g., CF₃, NO₂) correlate with potent antimicrobial activity .
  • Di-/tri-halogenated analogs (e.g., compound 20) exhibit dual anti-inflammatory/antimicrobial effects but higher cytotoxicity .

ADMET and Physicochemical Properties

  • Cytotoxicity: Mono-substituted cinnamanilides (e.g., compound 10) generally show lower cytotoxicity than di-/tri-substituted analogs (e.g., compound 20) .
  • Anti-inflammatory Activity: Non-planar configurations (e.g., bulky para-substituents) enhance NF-κB inhibition by disrupting protein-DNA interactions .

Biological Activity

The compound (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide (CAS No.: 316150-61-5) is a member of the cinnamamide family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S. Its structure features an azepane ring linked to a sulfonamide group, which is crucial for its biological activity. The compound's structural characteristics can influence its interaction with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular Weight372.49 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP4.15

Anticonvulsant Activity

Recent studies have indicated that compounds within the cinnamamide class exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in various animal models of epilepsy. The structure-activity relationship studies suggest that modifications to the phenyl ring and olefin linker can enhance anticonvulsant activity.

Case Study: KM-568

One notable derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated substantial anticonvulsant activity in several models:

  • Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test : ED50 = 44.46 mg/kg (mice i.p.)

These findings suggest that similar modifications in this compound could yield compounds with enhanced anticonvulsant properties.

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays in various cell lines. Preliminary results indicate that at concentrations up to 100 µM, the compound exhibits low cytotoxicity, making it a candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and the azepane moiety in modulating biological activity. Variations in these groups can lead to significant changes in potency and selectivity towards specific targets.

Table 2: Summary of SAR Findings

Substituent PositionModification TypeEffect on Activity
Phenyl RingElectron-withdrawingIncreased potency
Olefin LinkerLength variationAltered bioavailability
Azepane RingSize modificationEnhanced binding affinity

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